molecular formula C14H23ClN2O2 B111554 tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride CAS No. 126402-64-0

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride

Cat. No. B111554
M. Wt: 286.8 g/mol
InChI Key: BQSIYDULWOXMLG-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” is a chemical compound with the linear formula C14H22N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is a low-melting solid or semi-solid or liquid .


Synthesis Analysis

The synthesis of “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” involves the reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in the presence of molecular sieve 3 Å . The reaction mixture is stirred at ambient temperature overnight, then cooled to approximately -10°C and treated with NaBH4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” are not detailed in the search results, the compound’s synthesis involves a reaction with benzaldehyde, indicating its potential reactivity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.34 . It has a boiling point of 376.2°C at 760 mmHg . The compound is a low-melting solid or semi-solid or liquid . It has a flash point of 181.3°C .

Scientific Research Applications

Application in Peptide Synthesis

Specific Scientific Field

The compound “Boc-Eda-Bzl HCl” is used in the field of Peptide Synthesis .

Summary of the Application

“Boc-Eda-Bzl HCl” is used in Boc-SPPS (Solid-Phase Peptide Synthesis) . The Boc/Bzl strategy is employed for temporary/permanent functional group protection . This strategy has several advantages, including reliability in the synthesis of long and difficult polypeptides, alternative orthogonality regarding protecting groups, and ease of producing C-terminal thioesters for native chemical ligation applications .

Methods of Application

In Boc-SPPS, the peptide chain is assembled from the C-terminus to N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains . The Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF .

Results or Outcomes

The Boc/Bzl strategy with HF cleavage has been a reliable and indispensable technique in many laboratories, and it has yielded high-impact and breakthrough research outcomes . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Application in Chemoselective BOC Protection of Amines

Specific Scientific Field

The compound “Boc-Eda-Bzl HCl” is used in the field of Organic Synthesis .

Summary of the Application

“Boc-Eda-Bzl HCl” is used for the chemoselective BOC protection of amines . This process is important in the synthesis of nitrogen-containing carbamate or BOC amine compounds, which are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Methods of Application

The BOC protection of amines is carried out in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Results or Outcomes

The process is reported to be green and eco-friendly, with almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in BOC Anhydride Protection

Summary of the Application

“Boc-Eda-Bzl HCl” is used for the protection of amines using BOC anhydride . This process is important in the synthesis of nitrogen-containing carbamate or BOC amine compounds, which are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Methods of Application

One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO 4 ) 2 ·6H 2 O; Brønsted acid ionic liquids [(HMIm)BF 4 ]; functionalized silica, H 3 PW 12 O 40 , and montmorillonite K10 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSIYDULWOXMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride

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